molecular formula C16H16Cl2N2O2 B5550050 3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B5550050
M. Wt: 339.2 g/mol
InChI Key: PDTNUZHYRCRNHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione often involves palladium-catalyzed aryl-aryl coupling reactions, such as the Suzuki coupling. For instance, polymers containing the 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) unit, which shares a similar pyrrolo[3,4-c]pyrrole-1,4-dione core with the target compound, are synthesized using this method, resulting in materials with strong photoluminescence and good solubility in common organic solvents (Beyerlein & Tieke, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione often features a rigid framework comprising several aromatic rings connected via single bonds. For example, the crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione reveals a molecule consisting of three rigid rings, displaying a synclinal conformation of terminal phenyl rings with respect to the central pyrrolidine ring, which is indicative of the structural rigidity and complexity of such compounds (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

Compounds with a pyrrolo[3,4-c]pyrrole-1,4-dione core participate in a variety of chemical reactions, contributing to the synthesis of complex molecular architectures. For instance, 3-amino-4-(3-indolyl)pyrrolin-2,5-diones can be condensed with aldehydes and ketones to yield imines, which under Pictet-Spengler conditions do not cyclize to pyrrolo-β-carbolines but readily form pyrrolo[3′,4′:2,3]azepino[4,5,6-cd]indole-8,10-diones, showcasing the versatility of these compounds in synthetic organic chemistry (Mahboobi et al., 2000).

Physical Properties Analysis

The physical properties of compounds similar to 3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione, such as solubility and photoluminescence, are crucial for their potential applications. For example, polymers containing DPP units are known for their good solubility in organic solvents like chloroform and their strong photoluminescence, which are essential characteristics for materials intended for electronic applications (Zhang & Tieke, 2008).

Scientific Research Applications

Optical and Electronic Properties

"Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties" by Grzybowski and Gryko (2015) discusses the broad applications of diketopyrrolopyrroles, which include "3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione," in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. These compounds are highly valued for their straightforward synthesis, good stability, and near-unity fluorescence quantum yield, making them continue to attract interest for various real-world applications (Grzybowski & Gryko, 2015).

Bioactive Molecules and Medicinal Chemistry

In "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Li Petri et al. (2021) elaborate on the significance of the pyrrolidine ring, part of the structure of "3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione," in medicinal chemistry. The pyrrolidine ring is utilized widely in compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, which is crucial for the development of new drugs with diverse biological profiles (Li Petri et al., 2021).

Environmental Impact and Degradation

"Chlorophenols in Municipal Solid Waste Incineration: A review" by Peng et al. (2016) discusses chlorophenols, similar in structure to "3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione," as major precursors of dioxins in chemical and thermal processes, including municipal solid waste incineration. This review underlines the environmental impact of chlorophenol derivatives and their role in the formation of dioxins, emphasizing the need for strategies to mitigate their presence in emissions (Peng et al., 2016).

Mechanism of Action

The mechanism of action of “3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione” is not known. The mechanisms of action of related compounds might provide some insights .

Safety and Hazards

The safety and hazards of “3-(1-azepanyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione” are not known. The safety information of related compounds might provide some insights .

properties

IUPAC Name

3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-11-7-3-4-8-12(11)20-15(21)13(18)14(16(20)22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTNUZHYRCRNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324572
Record name 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione

CAS RN

303035-94-1
Record name 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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